![molecular formula C11H20BrNO6 B606371 Bromoacetamido-PEG3-Acid CAS No. 1807534-79-7](/img/structure/B606371.png)
Bromoacetamido-PEG3-Acid
Übersicht
Beschreibung
Bromoacetamido-PEG3-Acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
Modern peptide synthesis techniques make it straightforward to synthesize linear peptides that are based on amino acid sequences of parent proteins . The bromoacetyl and chloroacetyl moieties are stable under the reactions conditions used in t-butoxycarbonyl (tBOC)-based peptide chemistry, including the deprotection steps using anhydrous hydrogen fluoride at −5 to 0°C .Molecular Structure Analysis
The molecular formula of Bromoacetamido-PEG3-Acid is C11H20BrNO6 . It contains a bromoacetamide group and a terminal carboxylic acid linked through a linear PEG chain .Chemical Reactions Analysis
The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular weight of Bromoacetamido-PEG3-Acid is 342.2 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Cross-linking in Biomaterials
Bromoacetamido-PEG3-Acid, as a derivative of polyethylene glycol (PEG), has been explored for its potential in creating cross-linked biomaterials. In the synthesis of synthetic extracellular matrix hydrogels, PEG derivatives including bromoacetamide have been used. These hydrogels, formed by cross-linking thiol-modified glycosaminoglycans and polypeptides, show promise in applications like three-dimensional cell culture, wound repair, and tissue engineering. Notably, these materials demonstrate minimal cytotoxicity and support cell proliferation, which is crucial for clinical applications (Vanderhooft et al., 2007).
Drug Delivery Systems
Bromoacetamido-PEG3-Acid derivatives play a significant role in drug delivery systems. For instance, modifications in the spacer length of mini-PEG, similar to Bromoacetamido-PEG3-Acid, have been shown to optimize the targeting properties of peptide-chelator conjugates. This optimization aids in medical imaging and potentially enhances the delivery of therapeutics to target sites (Varasteh et al., 2014).
Antibiotic Delivery and Anti-biofilm Activity
Bromoacetamido-PEG3-Acid derivatives have also been used in the development of antibiotic delivery systems. For example, Fe3O4/chitosan/PEG/gentamicin magnetic nanoparticles have been designed for antibiotic delivery, showcasing enhanced antibacterial efficacy and anti-biofilm activity, particularly in the presence of a magnetic field. This innovative approach suggests a potential avenue for treating bacterial biofilms-associated infections (Wang et al., 2018).
Stability Analysis in Peptide Linkages
The stability of glutamic acid-linked peptides, when coupled with derivatives like Bromoacetamido-PEG3-Acid, is crucial in therapeutic applications. Studies reveal that such derivatives can significantly influence the stability of peptide linkages under various conditions, emphasizing the importance of chemical structures in pharmaceutical design (Lang et al., 2014).
3D Printing in Pharmaceutical Formulation
Innovations in 3D printing technology have leveraged PEG derivatives like Bromoacetamido-PEG3-Acid for fabricating drug-loaded tablets with specific release profiles. This technology holds potential for creating customized pharmaceutical formulations, paving the way for personalized medication (Wang et al., 2016).
Affinity Labeling in Enzyme Studies
Bromoacetamido derivatives have been used as affinity labels for studying enzyme active sites. These derivatives, through covalent interactions, offer insights into enzyme mechanisms and structural conformations, which are invaluable in understanding biochemical pathways and drug development (Hummel et al., 1987).
Wirkmechanismus
Target of Action
Bromoacetamido-PEG3-Acid is primarily used as a linker in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target specific proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The Bromoacetamido-PEG3-Acid contains a bromide group and a terminal carboxylic acid . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The exact biochemical pathways affected by Bromoacetamido-PEG3-Acid depend on the specific proteins targeted by the PROTACs synthesized using this linker. In general, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of Bromoacetamido-PEG3-Acid would largely depend on the specific PROTACs it is part of. The hydrophilic peg spacer in bromoacetamido-peg3-acid increases solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Bromoacetamido-PEG3-Acid is the formation of a stable amide bond with primary amine groups . This allows it to serve as a linker in PROTACs, facilitating the degradation of specific target proteins .
Action Environment
The action of Bromoacetamido-PEG3-Acid can be influenced by various environmental factors. For instance, the efficiency of the nucleophilic substitution reactions it participates in can be affected by the pH and temperature of the reaction environment. Additionally, the stability of the compound may be influenced by storage conditions. It is typically stored at -20°C .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO6/c12-9-10(14)13-2-4-18-6-8-19-7-5-17-3-1-11(15)16/h1-9H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRUJYJTSFKZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCNC(=O)CBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetamido-PEG3-Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.